molecular formula C11H13FN2 B11732832 3-Amino-3-(4-fluorophenyl)-2,2-dimethylpropanenitrile

3-Amino-3-(4-fluorophenyl)-2,2-dimethylpropanenitrile

Cat. No.: B11732832
M. Wt: 192.23 g/mol
InChI Key: BDUCBTIHZQLGOD-UHFFFAOYSA-N
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Description

3-Amino-3-(4-fluorophenyl)-2,2-dimethylpropanenitrile is an organic compound with significant applications in various fields of scientific research It is characterized by the presence of an amino group, a fluorophenyl group, and a nitrile group attached to a dimethylpropanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-fluorophenyl)-2,2-dimethylpropanenitrile typically involves the reaction of 4-fluorobenzaldehyde with a suitable amine and a nitrile source under controlled conditions. One common method involves the use of a reductive amination reaction, where 4-fluorobenzaldehyde is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-fluorophenyl)-2,2-dimethylpropanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(4-fluorophenyl)-2,2-dimethylpropanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-fluorophenyl)-2,2-dimethylpropanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-chlorophenyl)-2,2-dimethylpropanenitrile
  • 3-Amino-3-(4-bromophenyl)-2,2-dimethylpropanenitrile
  • 3-Amino-3-(4-methylphenyl)-2,2-dimethylpropanenitrile

Uniqueness

3-Amino-3-(4-fluorophenyl)-2,2-dimethylpropanenitrile is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .

Properties

Molecular Formula

C11H13FN2

Molecular Weight

192.23 g/mol

IUPAC Name

3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanenitrile

InChI

InChI=1S/C11H13FN2/c1-11(2,7-13)10(14)8-3-5-9(12)6-4-8/h3-6,10H,14H2,1-2H3

InChI Key

BDUCBTIHZQLGOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C(C1=CC=C(C=C1)F)N

Origin of Product

United States

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